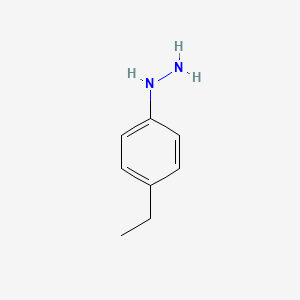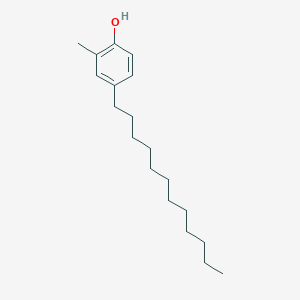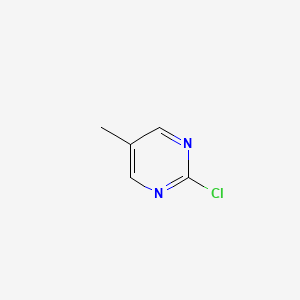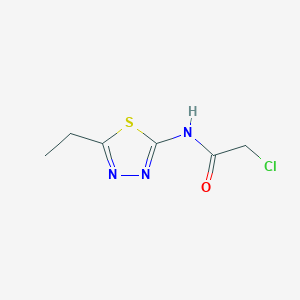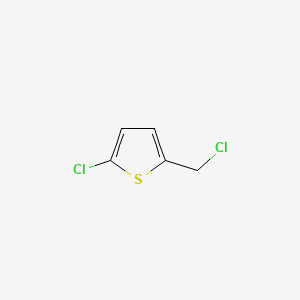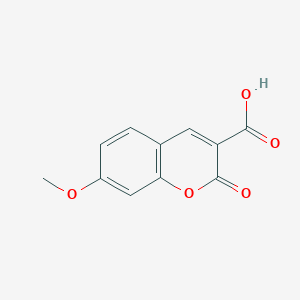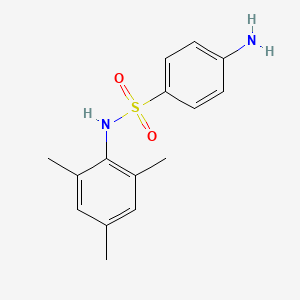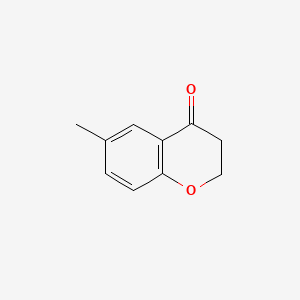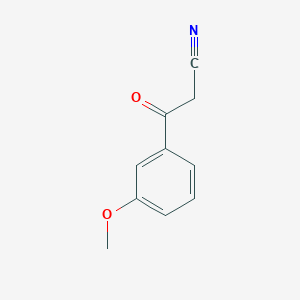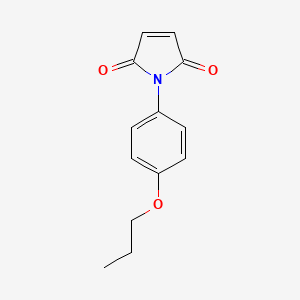
1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can be determined using various experimental techniques .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research shows that derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione (PPD), are effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives exhibit increased inhibition efficiency with higher concentrations and are characterized by chemisorption processes on steel surfaces (Zarrouk et al., 2015).
Organic Synthesis
1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been utilized in organic synthesis, notably in the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones. This process involves single-step reactions with satisfactory yields, indicating the compound's utility in the field of organic chemistry (Patel & Dholakiya, 2013).
Polymer Research
In polymer research, derivatives of this compound, like 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), have been used to create photoluminescent conjugated polymers. These polymers demonstrate strong photoluminescence and are potential candidates for electronic applications due to their good solubility and stability (Beyerlein & Tieke, 2000).
Medical Research
In medical research, derivatives of 1H-pyrrole-2,5-dione have been studied for their inhibitory activities on PGE(2) production in macrophage cells. This indicates potential therapeutic applications in inflammation and other related medical conditions (Moon et al., 2010).
Materials Science
This compound is also explored in materials science, particularly in the synthesis of photoluminescent and electrochromic materials. These materials exhibit unique optical and electronic properties, making them suitable for various applications like organic photovoltaics and electronic displays (Cao et al., 2006).
Photophysical Properties
Additionally, studies have focused on understanding the photophysical properties of derivatives of 1-(4-Propoxyphenyl)-1H-pyrrole-2,5-dione. This research is crucial for the development of materials with specific optical characteristics, useful in fields like optoelectronics and photonics (Kirkus et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-propoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-9-17-11-5-3-10(4-6-11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDHKYNXUCBNMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345523 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89143-07-7 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1-(4-propoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


